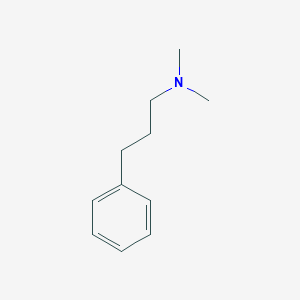

(Z)-10-Hydroxyamitriptyline

描述

Bromobenzene-13C6: is a labeled isotopic compound where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

准备方法

合成路线和反应条件: 溴苯-13C6 是通过溴化苯-13C6 合成的,苯-13C6 是一种所有六个碳原子都是碳-13同位素的苯。 溴化过程通常涉及在路易斯酸催化剂(例如氯化铝或溴化铁)存在下使用溴 。反应在受控条件下进行,以确保氢原子被溴原子选择性取代。

工业生产方法: 溴苯-13C6 的工业生产遵循类似的合成路线,但规模更大。该过程涉及对溴的仔细处理,以及使用高效的催化体系来最大限度地提高产率和纯度。然后,通过蒸馏或重结晶对产品进行纯化,以达到所需的同位素纯度。

化学反应分析

反应类型: 溴苯-13C6 会经历各种类型的化学反应,包括:

取代反应: 它可以参与亲核芳香取代反应,其中溴原子被其他亲核试剂取代。

偶联反应: 它通常用于钯催化的偶联反应,例如铃木反应,以形成碳-碳键。

格氏反应: 溴苯-13C6 可以转化为苯基溴化镁,一种格氏试剂,然后可以与各种亲电试剂反应。

常用试剂和条件:

亲核取代: 水溶液或醇溶液中的氢氧化钠或氢氧化钾。

铃木偶联: 钯催化剂,碱(例如碳酸钾)和硼酸。

格氏试剂的形成: 干燥醚中的镁屑。

主要产品:

取代反应: 产品取决于所使用的亲核试剂,例如苯酚或苯胺衍生物。

偶联反应: 联芳烃化合物。

格氏反应: 醇,羧酸或酮,取决于亲电试剂。

科学研究应用

由于其同位素标记,溴苯-13C6 广泛用于科学研究。其应用包括:

化学: 用作反应机理和动力学研究的示踪剂。它有助于理解化学反应中涉及的途径和中间体。

生物学: 用于代谢研究,以跟踪生物系统中苯衍生物的掺入和转化。

医药: 用于药物开发和药代动力学研究,以追踪药物分子的分布和代谢。

工业: 应用于合成标记化合物,用于各种工业过程和质量控制。

作用机制

溴苯-13C6 的作用机制主要与其作为标记化合物的作用相关。碳-13同位素允许在各种系统中跟踪和量化该化合物。在生物系统中,它可以用来研究代谢途径和苯衍生物的命运。同位素标记不会显着改变化合物的化学反应性,但提供了一种方法,可以使用核磁共振波谱等技术来监测其行为。

相似化合物的比较

类似化合物:

溴苯: 溴苯-13C6 的非标记版本,用于类似的反应,但没有同位素标记。

氯苯-13C6: 另一种同位素标记化合物,其中氯原子取代了溴原子。

氟苯-13C6: 与溴苯-13C6 相似,但用氟原子代替溴原子。

独特性: 溴苯-13C6 的独特性在于其同位素标记,这使得能够在各个领域进行详细的研究。碳-13同位素的存在使其在核磁共振波谱和其他分析技术中特别有价值。它的反应性与溴苯相似,但同位素标记提供了对反应机理和途径的额外见解。

属性

IUPAC Name |

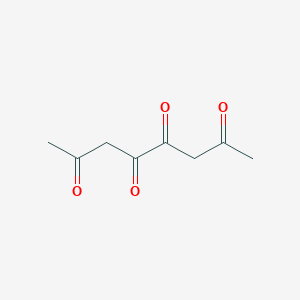

(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBJXOKAFHZAI-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873787 | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-82-6, 72402-20-1 | |

| Record name | 10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-HYDROXYAMITRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does (Z)-10-Hydroxyamitriptyline differ from its E-isomer in terms of clinical outcome prediction?

A: Research suggests that higher plasma levels of this compound, along with (Z)-10-hydroxynortriptyline and amitriptyline itself, were associated with a better clinical outcome in patients with depression. Conversely, higher levels of the E-isomers of these metabolites (E-10-hydroxyamitriptyline and E-10-hydroxynortriptyline) alongside nortriptyline, were linked to a poorer outcome. [] This highlights a potential difference in the pharmacological effects of these isomers. Further research is needed to understand the mechanisms underlying these observations.

Q2: What is the significance of N-glucuronidation in the metabolism of this compound?

A: Studies have identified this compound-N-glucuronide as a significant metabolite in human urine. [] This conjugation pathway, resistant to acid hydrolysis but susceptible to enzymatic cleavage, contributes significantly to the overall metabolism of this compound. This finding highlights the importance of considering multiple metabolic pathways when studying this compound.

Q3: How can analytical techniques help differentiate between the isomers of 10-hydroxyamitriptyline?

A: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) [] and liquid chromatography tandem mass spectrometry (LC-MS/MS) [] have proven effective in separating and quantifying both this compound and its E-isomer in biological samples. These techniques provide the sensitivity and specificity needed to distinguish between the closely related isomers, contributing to accurate metabolic profiling in research and clinical settings.

Q4: Can genetic variations influence the metabolism of this compound?

A: Research indicates a link between CYP2C19 genotype and the metabolic ratios of amitriptyline demethylation. [] While the study primarily focused on amitriptyline and nortriptyline, variations in CYP2C19 activity could potentially influence the formation and clearance of downstream metabolites like this compound. Further investigation is needed to confirm a direct link and understand its clinical implications.

Q5: What are the implications of being able to measure this compound enantiomers?

A: The ability to analyze individual enantiomers of this compound in human urine [] offers valuable insights into the stereoselective metabolism of amitriptyline. This knowledge is crucial for understanding potential differences in pharmacological activity and toxicity profiles between enantiomers, potentially leading to more personalized treatment approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)